4-Acetylaminohippuric acid

Description

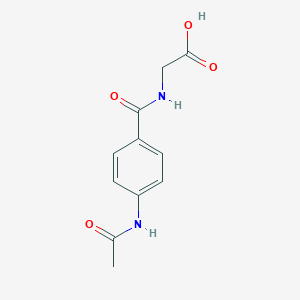

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-acetamidobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-8(3-5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSCGEIQKZBMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173583 | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-38-9 | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Its Investigation As a Biochemical Probe

The initial significant investigations into 4-acetylaminohippuric acid emerged from the broader exploration of renal function and the search for substances to measure it accurately. A landmark 1945 study by Smith et al. systematically examined the renal clearances of various substituted hippuric acid derivatives in both dogs and humans. scispace.comscispace.com In this research, 4-acetylaminohippuric acid was studied alongside its parent compound, p-aminohippuric acid, to compare their rates of excretion by the kidneys. scispace.com

This era of research was pivotal in establishing the principles of renal plasma flow and tubular secretion. The comparative approach, using a series of structurally related compounds, allowed scientists to probe the specificity of the renal transport systems. These early studies demonstrated that 4-acetylaminohippuric acid, like PAH, was actively secreted by the renal tubules, positioning it as a useful compound for investigating the dynamics of this physiological process. scispace.com The context of this research was also shaped by practical applications; for instance, during World War II, the related compound p-aminohippurate (B12120003) was co-administered with penicillin to compete for the same renal transporters, thereby prolonging the antibiotic's circulation in the body. wikipedia.org

Significance in Fundamental Biochemical Inquiry

The primary significance of 4-acetylaminohippuric acid in biochemical research lies in its use as a molecular probe to elucidate the function and specificity of organic anion transport systems, particularly in the kidneys and liver.

In renal physiology, the compound was instrumental in studies aimed at understanding the transport maximum (Tm) of the tubular secretory mechanism. Research demonstrated that the renal clearance of 4-acetylaminohippuric acid is essentially identical to that of p-aminohippuric acid (PAH) in dogs. scispace.com This finding was significant because PAH became the gold standard for measuring effective renal plasma flow (ERPF) due to its efficient filtration and secretion, with approximately 90% being cleared from the renal blood in a single pass. wikipedia.orgdrugbank.com The similar clearance characteristics of its acetylated form provided a valuable comparator for dissecting the structural requirements of the transport pathway.

Beyond the kidney, 4-acetylaminohippuric acid has been employed to probe the specificity of hepatic transport mechanisms. For example, studies investigating the uptake of benzylpenicillin by rat hepatocytes found that neither p-aminohippuric acid nor 4-acetylaminohippuric acid inhibited the antibiotic's transport. jst.go.jp This was in stark contrast to other organic anions like taurocholic acid and probenecid (B1678239), which did show inhibitory effects. jst.go.jp Such findings were crucial in demonstrating that different, distinct carrier systems exist for various organic anions in the liver, and that the N-acetylation of the para-amino group on the hippurate structure did not confer affinity for the benzylpenicillin transporter. jst.go.jp

Furthermore, the compound is a known metabolite of p-aminohippuric acid in vivo. Studies have shown that after intravenous administration of PAH, one of the excreted products is 4-acetylaminohippuric acid, indicating that it is formed through metabolic processes within the body. nih.gov

Structural Relationship to Parent Compounds and Analogs

Biological Synthesis Pathways

In biological systems, 4-Acetylaminohippuric acid is not synthesized de novo in a single pathway but is the result of sequential metabolic conversions. The process primarily involves the formation of a precursor, p-aminohippuric acid (PAH), which is subsequently acetylated. This metabolic transformation has been observed in the liver and kidneys of various species nih.govkarger.commolaid.com.

The biosynthesis of 4-Acetylaminohippuric acid is a two-step process:

Formation of p-Aminohippuric Acid (PAH): The initial step is the conjugation of p-aminobenzoic acid (PABA) with the amino acid glycine. This reaction forms an amide bond, yielding p-aminohippuric acid.

Acetylation of p-Aminohippuric Acid: The precursor, PAH, then undergoes N-acetylation. An acetyl group, typically derived from acetyl-coenzyme A (acetyl-CoA), is transferred to the primary aromatic amine group (at position 4) of the PABA moiety of PAH. This enzymatic reaction results in the formation of 4-Acetylaminohippuric acid nih.govkarger.com. Studies in pigs and cows have confirmed that when PAH is administered, it is metabolized into 4-Acetylaminohippuric acid molaid.commcmaster.ca.

The key enzyme responsible for the conversion of p-aminohippuric acid to 4-Acetylaminohippuric acid is Arylamine N-acetyltransferase (NAT) (EC 2.3.1.5) nih.govkarger.com.

Function: NATs are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines, hydrazines, and their metabolites asm.org. This acetylation reaction is a significant pathway in the biotransformation and detoxification of many xenobiotics and drugs asm.org.

Mechanism: The reaction involves the acetyl-CoA-dependent N-acetylation of the aromatic amine on the p-aminohippurate (B12120003) molecule uniprot.org.

Types and Specificity: In humans and other mammals, multiple forms of NAT exist, primarily NAT1 and NAT2, which exhibit different substrate specificities asm.org. While NAT1 preferentially acetylates substrates like p-aminobenzoic acid (PABA), the specific NAT isozyme that acts on p-aminohippuric acid has been identified as a target of research asm.orgresearchgate.net. Studies in rats have characterized the activity of renal N-acetyltransferase on p-aminohippurate nih.govkarger.comnih.gov.

The principal intermediate in the formation of 4-Acetylaminohippuric acid is p-aminohippuric acid (PAH) . The rate of its conversion, or metabolic flux, is influenced by physiological and pathological conditions.

Research in hypertensive rats has shown that the rate of N-acetylation of PAH is significantly affected by the local tissue environment. For instance, in kidneys where blood flow is restricted (clamped kidney), the N-acetyltransferase activity is markedly lower compared to the untouched kidney or kidneys from healthy animals karger.com. This reduced activity is correlated with an increased tissue concentration of non-esterified fatty acids (NEFA), which appear to inhibit the enzyme karger.com. This suggests that metabolic states such as hypoxia or altered lipid metabolism can directly regulate the biosynthetic flux towards 4-Acetylaminohippuric acid karger.com.

The following table presents data from a study on rat kidneys, illustrating the impact of renovascular hypertension on N-acetyltransferase activity.

| Kidney Type | Specific Arylamine N-acetyltransferase Activity (pmol/mg protein/sec) |

|---|---|

| Normotensive Control | 28.3 |

| Hypertensive (Untouched Kidney) | 28.6 |

| Hypertensive (Clamped Kidney) | 18.6 |

Data derived from a study on Goldblatt rats, indicating reduced enzyme activity in the clamped, presumably hypoxic, kidney. karger.com

Chemical Synthesis Methodologies for Research Applications

For research purposes, such as developing analytical standards or conducting tracer studies, 4-Acetylaminohippuric acid is produced via chemical synthesis.

Two primary retrosynthetic strategies can be envisioned for the laboratory synthesis of 4-Acetylaminohippuric acid:

Acetylation of p-Aminohippuric Acid: This is the most direct approach. Commercially available p-aminohippuric acid is treated with an acetylating agent.

Reagents: Acetic anhydride (B1165640) or acetyl chloride are commonly used as the source of the acetyl group.

Conditions: The reaction is typically carried out in a suitable solvent, often with a mild base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct (acetic acid or HCl).

Amide Bond Formation: This route involves forming the hippuric acid backbone from an already acetylated precursor.

Reactants: The synthesis starts with 4-Acetamidobenzoic acid (also known as p-acetylamino benzoic acid) and a glycine derivative (e.g., glycine ethyl ester).

Conditions: The carboxylic acid of 4-Acetamidobenzoic acid is first activated, often by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like dicyclohexylcarbodiimide, DCC). This activated intermediate is then reacted with the amino group of the glycine derivative. If an ester of glycine is used, a final hydrolysis step is required to yield the free carboxylic acid of 4-Acetylaminohippuric acid.

Isotopically labeled 4-Acetylaminohippuric acid is an invaluable tool for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification. The labeling can be introduced at various positions within the molecule using specifically labeled precursors.

The following table summarizes common strategies for isotopic labeling.

| Label Position | Labeling Strategy | Labeled Reagent Example |

|---|---|---|

| Acetyl Group | Use isotopically labeled acetic anhydride or acetyl chloride in the acetylation of p-aminohippuric acid. | [2H6]-Acetic anhydride (for deuterium (B1214612) labeling) or [1-13C]-Acetyl chloride (for carbon-13 labeling). |

| Glycine Moiety | Start the synthesis with isotopically labeled glycine. This involves the amide bond formation route, reacting labeled glycine with 4-Acetamidobenzoic acid. | [15N]-Glycine or [1,2-13C2]-Glycine. medchemexpress.com |

| Benzoyl Ring | Begin the synthesis with an isotopically labeled p-aminobenzoic acid (PABA) or introduce deuterium via H-D exchange on the aromatic ring of a suitable intermediate. | [Ring-13C6]-p-Aminobenzoic acid or use deuterated solvents with a catalyst for exchange reactions. medchemexpress.com |

These synthetic approaches allow for the precise placement of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), facilitating detailed investigation of the compound's metabolic fate and transport. oup.comacs.org

Pathways of Catabolism and Degradation

The primary catabolic pathway for 4-acetylaminohippuric acid involves the hydrolysis of its amide bond, a process known as deacetylation. This reaction cleaves the molecule into its constituent parts, which then enter their respective metabolic pathways.

Identification of Enzymatic Steps in Degradation

The key enzymatic step in the degradation of 4-acetylaminohippuric acid is the hydrolysis of the N-acetyl group. This reaction is catalyzed by a class of enzymes known as aminoacylases or acylases (EC 3.5.1.14) rsc.org. Specifically, enzymes with a preference for N-acetylated aromatic amino acids are likely responsible. One such enzyme is Aminoacylase-3 (ACY3), which is known to deacetylate Nα-acetylated aromatic amino acids nih.govqmul.ac.uk. This enzymatic action results in the release of an acetate (B1210297) molecule and the formation of p-aminohippuric acid.

The deacetylation reaction can be summarized as follows:

4-Acetylaminohippuric acid + H₂O → p-Aminohippuric acid + Acetate

This hydrolytic cleavage is a critical step that dictates the subsequent metabolic fate of the compound.

Characterization of Terminal Metabolites

The enzymatic degradation of 4-acetylaminohippuric acid yields two primary terminal metabolites:

p-Aminohippuric acid (PAH) : This molecule is an N-acylglycine and the 4-amino derivative of hippuric acid nih.gov. It is well-known for its use as a diagnostic agent to measure renal plasma flow because it is efficiently filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys drugbank.combritannica.com. The majority of p-aminohippuric acid is excreted unchanged in the urine.

Acetate : This small molecule is a key intermediate in cellular metabolism. It can be readily converted into acetyl-CoA, a central hub in energy metabolism nih.gov.

Integration within Broader Metabolic Networks

The terminal metabolites of 4-acetylaminohippuric acid are integrated into larger metabolic pathways, connecting its breakdown to fundamental cellular processes.

Interconnections with Amino Acid Metabolism and Related Pathways

The link between 4-acetylaminohippuric acid metabolism and amino acid metabolism is inherent in its structure, which is a conjugate of p-aminobenzoic acid and the amino acid glycine.

Glycine Metabolism : The glycine component of p-aminohippuric acid connects its fate to the intricate network of glycine metabolism. Glycine is a non-essential amino acid with diverse metabolic roles. It can be synthesized from serine and is a precursor for the synthesis of crucial biomolecules such as glutathione (B108866), heme, creatine, and nucleic acids nih.govresearchgate.net. Glycine can be degraded through the glycine cleavage system, converted back to serine, or metabolized to glyoxylate (B1226380) nih.govmetabolon.comwikipedia.orgwikipathways.org. The formation of hippuric acid and its derivatives from benzoic acid and glycine is a known detoxification pathway in the liver wikipedia.org.

p-Aminobenzoic Acid (PABA) Metabolism : In humans, p-aminobenzoic acid is not an essential nutrient as it is not used for folate synthesis, a pathway present in bacteria, plants, and fungi wikipedia.orghmdb.ca. PABA that is not incorporated into hippuric acid can be acetylated to form N-acetyl-p-aminobenzoic acid nih.govresearchgate.net. The metabolism of 4-acetylaminohippuric acid, therefore, intersects with the pathways that handle xenobiotic and endogenous aromatic compounds.

Potential Links to Central Carbon Metabolism (e.g., TCA cycle intermediates)

The most direct link between the catabolism of 4-acetylaminohippuric acid and central carbon metabolism is through the production of acetate.

Acetate and the TCA Cycle : The acetate released during the deacetylation of 4-acetylaminohippuric acid can be activated to acetyl-CoA by acetyl-CoA synthetase nih.gov. Acetyl-CoA is a pivotal molecule that enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle wikipedia.orglibretexts.org. In the TCA cycle, the acetyl group is completely oxidized to carbon dioxide, a process that generates reducing equivalents (NADH and FADH₂) for the production of ATP through oxidative phosphorylation wikipedia.orglibretexts.orgberkeley.edu. Some bacteria can also catalyze the conversion of acetate to acetyl-CoA as part of a modified TCA cycle expasy.org.

Metabolic Flux Analysis and Isotope Tracing Studies

While there are no specific metabolic flux analysis or isotope tracing studies available in the reviewed literature for 4-acetylaminohippuric acid itself, such techniques have been employed to investigate the metabolism of closely related compounds, providing insights into the potential pathways involved.

Isotope tracing studies using labeled precursors are powerful tools for mapping metabolic pathways. For instance, stable isotope tracing with labeled phenylalanine has been used to uncover the host-microbe co-metabolic pathway for the generation of hippuric acid nih.govresearchgate.net. These studies have demonstrated that gut bacteria can metabolize phenylalanine to precursors that are then converted to hippuric acid by the host nih.gov. Similarly, companies that specialize in metabolic analysis offer services to trace the fate of labeled amino acids, such as deuterium-labeled phenylalanine, into metabolites like hippuric acid metsol.com. These methodologies could theoretically be applied to trace the metabolic fate of isotopically labeled 4-acetylaminohippuric acid, which would provide definitive evidence for its catabolic pathways and its integration into the metabolic networks discussed.

Application of 13C-Labeling and Mass Spectrometry for Pathway Elucidation

Stable isotope labeling, particularly with carbon-13 (¹³C), coupled with mass spectrometry (MS), represents a powerful methodology for tracing the metabolic fate of compounds in biological systems. nih.govacs.org This technique allows for the unambiguous identification and quantification of a labeled compound and its subsequent metabolites.

While direct studies employing ¹³C-labeling and mass spectrometry specifically for the elucidation of the 4-acetylaminohippuric acid metabolic pathway are not extensively detailed in published literature, the principles of this methodology are well-established for similar biotransformations. nih.govthermofisher.com For instance, the biotransformation of benzoic acid to hippuric acid has been successfully traced in rats using ¹³C-labeling and nuclear magnetic resonance (NMR) spectroscopy, a related technique. nih.gov

In a hypothetical study for 4-acetylaminohippuric acid, the compound would be synthesized with one or more ¹³C atoms incorporated into its molecular structure. Following administration to a biological system, samples (such as urine or plasma) would be collected over time. These samples would then be analyzed using mass spectrometry. The mass spectrometer would detect the ¹³C-labeled parent compound and any metabolites based on their specific mass-to-charge ratios. The mass shift of 1 Da for each incorporated ¹³C atom allows for clear differentiation from endogenous, unlabeled molecules. thermofisher.com

The primary expected ¹³C-labeled metabolite would be p-aminohippuric acid (PAH), confirming the deacetylation pathway. Further fragmentation of these labeled molecules within the mass spectrometer (tandem mass spectrometry or MS/MS) can help pinpoint the exact location of the ¹³C label, providing definitive structural confirmation of the metabolites. thermofisher.com This approach would not only confirm the deacetylation pathway but could also identify other minor, previously unknown metabolites, offering a complete picture of the compound's biotransformation. LC-MS/MS methods have been developed for the simultaneous quantification of p-aminobenzoic acid (PABA) and its glycine conjugation metabolites, demonstrating the suitability of this technology for analyzing this class of compounds. bioanalysis-zone.comresearchgate.net

Quantitative Assessment of Metabolic Rates

The quantitative assessment of the metabolism of 4-acetylaminohippuric acid is often explored through pharmacokinetic studies that measure its formation from p-aminohippuric acid (PAH) and its subsequent elimination. These studies provide data on clearance rates and the extent of metabolic conversion.

The renal clearance of 4-acetylaminohippuric acid is notably rapid. In healthy volunteers, the renal clearance of acetyl-PAH was measured to be approximately 775 ± 196 mL/min/1.73 m² within the first hour after administration of PAH. nih.gov This rate is significantly higher than that of its parent compound, PAH, indicating efficient tubular secretion.

Studies involving the administration of PAH have quantified the amount of the dose that is metabolized and excreted as 4-acetylaminohippuric acid. In healthy individuals, approximately 17% of an intravenous dose of PAH was recovered in the urine as 4-acetylaminohippuric acid over 8 hours. nih.gov This percentage increased to about 27% in patients with renal impairment, suggesting that when the primary elimination pathway for PAH (direct renal excretion) is compromised, a greater proportion of it is shunted towards the acetylation metabolic pathway. nih.gov

The following table summarizes pharmacokinetic data for p-aminohippuric acid and its N-acetyl metabolite from a study in healthy volunteers and patients with chronic renal impairment.

Data sourced from a study on the disposition and kinetics of p-aminohippuric acid (PAH). nih.gov

Furthermore, animal studies have shown that metabolic rates can be influenced by factors such as age. In mice, the rate of PAH acetylation was found to decrease by 40% in aging animals compared to younger, mature mice. nih.gov This suggests that the enzymatic processes responsible for the formation of 4-acetylaminohippuric acid are subject to age-related changes.

The enzymatic hydrolysis (deacetylation) of hippuric acid derivatives is catalyzed by enzymes such as hippurate hydrolase. umin.jp Kinetic studies of these enzymes provide direct measurements of metabolic rates. For example, a hippuric acid-hydrolysing enzyme from Pyrococcus horikoshii was found to have a Kₘ value of 4.1 mM for hippuric acid, which indicates the substrate concentration at which the enzyme operates at half its maximum velocity. umin.jp While this specific value is for hippuric acid, similar enzymatic kinetic studies would be necessary to determine the precise metabolic rate for the deacetylation of 4-acetylaminohippuric acid.

Transmembrane Transport Mechanisms and Dynamics of 4 Acetylaminohippuric Acid

Organic Anion Transport Systems

The transport of 4-acetylaminohippuric acid is intricately linked to the broader system responsible for handling a wide array of organic anions, including endogenous metabolites, drugs, and toxins. nih.gov This system relies on a family of transporter proteins that recognize and move these negatively charged molecules across the basolateral and apical membranes of epithelial cells.

Identification of Specific Transporters and Carrier Proteins

The primary transporters responsible for the movement of organic anions like p-aminohippurate (B12120003) (PAH), the precursor to AcPAH, are members of the Organic Anion Transporter (OAT) family, which belong to the Solute Carrier (SLC) superfamily, specifically the SLC22A family. nih.govmdpi.com Key among these are OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly located on the basolateral membrane of renal proximal tubule cells. nih.govescholarship.orgmdpi.com

OAT1 and OAT3 are responsible for the uptake of a wide variety of small molecule anions from the blood into the proximal tubule cells. nih.gov While their substrate specificities overlap, some compounds show a preference for one transporter over the other. nih.govphysiology.org For instance, in human kidney slices, the uptake of PAH is thought to be primarily mediated by OAT1. nih.gov OAT3 also transports PAH, though with a higher Km value (lower affinity) compared to OAT1. physiology.org

In the liver, another transporter, OAT2 (SLC22A7), is predominantly expressed and mediates the uptake of organic anions, including PAH. capes.gov.brnih.gov Additionally, Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3, are located on the basolateral membrane of hepatocytes and are crucial for the uptake of various organic anions from the portal vein. xiahepublishing.comtsu.edu The efflux of organic anions from hepatocytes into the bile is handled by transporters on the canalicular membrane, such as the Multidrug Resistance-Associated Protein 2 (MRP2). nih.govd-nb.info

Key Transporters Involved in 4-Acetylaminohippuric Acid and Precursor (PAH) Transport

| Transporter | Family | Primary Location | Subcellular Localization | Role in Transport | Known Substrates |

|---|---|---|---|---|---|

| OAT1 (SLC22A6) | SLC22A | Kidney (Proximal Tubule) | Basolateral Membrane | Uptake from blood | p-Aminohippurate (PAH), 2,4-Dichlorophenoxyacetate, Mercapturic acids nih.govnih.govnih.gov |

| OAT3 (SLC22A8) | SLC22A | Kidney, Liver, Choroid Plexus | Basolateral Membrane | Uptake from blood | PAH, Estrone (B1671321) sulfate (B86663), Benzylpenicillin, Dehydroepiandrosterone sulfate nih.govmdpi.comnih.gov |

| OAT2 (SLC22A7) | SLC22A | Liver, Kidney | Basolateral Membrane | Uptake from blood | PAH, Salicylate, Acetylsalicylate capes.gov.brnih.gov |

| OATPs (e.g., OATP1B1, OATP1B3) | SLCO | Liver (Hepatocytes) | Basolateral Membrane | Uptake from portal vein | Bile acids, various drugs xiahepublishing.comtsu.edu |

| MRP2 (ABCC2) | ABC | Liver (Canalicular Membrane), Kidney (Apical Membrane) | Apical Membrane | Efflux into bile/urine | p-Aminohippurate, various conjugated metabolites nih.govd-nb.infodrugbank.com |

Characterization of Active Transport Components and Mechanisms

The transport of organic anions like PAH and its acetylated form, AcPAH, is an active process that requires energy. The uptake of PAH via OAT1 and OAT3 at the basolateral membrane of renal proximal tubule cells is a classic example of tertiary active transport. nih.gov This process is indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. OATs function as anion exchangers, typically trading an extracellular organic anion for an intracellular dicarboxylate, such as alpha-ketoglutarate. nih.govnih.gov The intracellular concentration of the dicarboxylate is maintained by a sodium-dicarboxylate cotransporter (NaDC3), which utilizes the inwardly directed sodium gradient. researchgate.net

The kinetics of this transport can be described by Michaelis-Menten parameters. For PAH uptake in human kidney slices, the Michaelis constant (Km) values were found to be between 31 to 48 µM, which is comparable to the values for hOAT1. nih.gov In rat kidney cortical slices, the Km for PAH uptake was reported to be around 60 µM. nih.gov This active transport can be inhibited by compounds like probenecid (B1678239), which is a classic inhibitor of organic anion transport. nih.govscispace.com Studies have shown that probenecid can inhibit PAH transport at two different sites with varying affinities. nih.gov

Kinetic Parameters of p-Aminohippurate (PAH) Transport

| System | Km (µM) | Vmax | Reference |

|---|---|---|---|

| Human Kidney Slices | 31 - 48 | Not specified | nih.gov |

| Rat Kidney Cortex (expressed in Xenopus oocytes) | 60 | Not specified | nih.gov |

| Aging Mouse Kidney Slices | 643 | 0.586 µmol/g/30 min | nih.gov |

| Mature Mouse Kidney Slices | 123 | 0.926 µmol/g/30 min | nih.gov |

Analysis of Facilitated Diffusion Processes

While active transport is the primary mechanism for the cellular uptake and secretion of 4-acetylaminohippuric acid and its precursor, the role of facilitated diffusion is less characterized. Facilitated diffusion is a carrier-mediated process that does not require metabolic energy and moves substances down their concentration gradient. While the primary OAT-mediated uptake is an active process, the subsequent movement of the anion across the cell and its eventual efflux at the apical membrane may involve facilitated diffusion components. However, the efflux into the tubular lumen or bile is also often an active process, mediated by ATP-binding cassette (ABC) transporters like MRP2 and MRP4. nih.gov There is limited direct evidence in the reviewed literature specifically detailing facilitated diffusion as a major transport mechanism for 4-acetylaminohippuric acid.

Cellular and Organ-Specific Transport Profiles

The transport of 4-acetylaminohippuric acid is highly dependent on the specific organ and cell type, with the kidneys and liver being the primary sites of its handling and elimination.

Renal Transport Dynamics and Tubular Handling

The kidney is the principal organ for the elimination of p-aminohippurate (PAH) and its metabolite, 4-acetylaminohippuric acid (AcPAH). karger.combiopal.com The process involves glomerular filtration followed by highly efficient tubular secretion in the proximal tubules. emjreviews.com

PAH is taken up from the peritubular blood into the proximal tubule cells across the basolateral membrane, a process mediated mainly by OAT1 and OAT3. nih.govemjreviews.com Inside the cell, PAH can be acetylated to form AcPAH. nih.govkarger.com Both PAH and AcPAH are then secreted across the apical membrane into the tubular fluid for excretion in the urine. scite.ai The renal clearance of PAH is often used as a measure of effective renal plasma flow because it is so efficiently secreted by the tubules. biopal.comfrontiersin.org

Studies have shown that the renal clearance of AcPAH can be even higher than that of PAH, suggesting a very efficient secretory mechanism for the acetylated metabolite as well. nih.gov In healthy individuals, about 17% of a dose of PAH is recovered in the urine as AcPAH within 8 hours. nih.gov In patients with renal impairment, this percentage can increase, indicating that the acetylation process may be altered or that the renal handling of the parent compound and metabolite is differentially affected. nih.gov The acetylation rate of PAH has been observed to decrease with aging in mice. nih.gov

The tubular handling of these compounds is a saturable process. At high plasma concentrations, the transport system can become saturated, leading to a decrease in renal clearance. nih.govnih.gov

Hepatic Uptake and Biliary Excretion Mechanisms

The liver also plays a role in the disposition of organic anions, including the precursor to 4-acetylaminohippuric acid. biopal.com Acetylation of PAH can occur in the liver as well as the kidneys. biopal.comresearchgate.net

Hepatic uptake of organic anions from the portal blood is mediated by transporters on the sinusoidal (basolateral) membrane of hepatocytes, including OAT2 and various OATPs. capes.gov.brnih.govxiahepublishing.com While p-aminohippuric acid (PAH) and its acetylated form did not inhibit the uptake of benzylpenicillin in isolated rat hepatocytes, suggesting distinct transport pathways for some organic anions, the liver is known to handle a broad range of these compounds. jst.go.jpresearchgate.net

Organ-Specific Handling of 4-Acetylaminohippuric Acid and Precursor (PAH)

| Organ | Process | Key Transporters Involved | Outcome |

|---|---|---|---|

| Kidney | Glomerular Filtration | - | Removal of unbound compound from blood. |

| Tubular Secretion (Basolateral Uptake) | OAT1, OAT3 nih.govemjreviews.com | Active transport from blood into proximal tubule cells. | |

| Tubular Secretion (Apical Efflux) | MRP2, MRP4 (likely) nih.gov | Secretion into urine. | |

| Liver | Metabolism (Acetylation) | N-acetyltransferase biopal.comfrontiersin.org | Formation of 4-Acetylaminohippuric acid from PAH. |

| Sinusoidal Uptake | OAT2, OATPs capes.gov.brxiahepublishing.com | Uptake from portal blood into hepatocytes. | |

| Biliary Excretion | MRP2 nih.govmdpi.com | Secretion into bile. |

Transport Across Other Biological Barriers

The transport of 4-acetylaminohippuric acid is not confined to the renal system; it extends to other critical biological barriers, facilitated primarily by Organic Anion Transporters (OATs). As a substrate for OAT1 and OAT3, its distribution is influenced by the expression of these transporters in various tissues. solvobiotech.comnih.gov

Blood-Brain Barrier: The organic anion transporter 1 (OAT1) is expressed in the brain. wikipedia.org Specifically, both OAT1 and OAT3 have been detected in the choroid plexus, which forms the blood-cerebrospinal fluid barrier. solvobiotech.comnih.govbibliotekanauki.pl This suggests a potential pathway for 4-acetylaminohippuric acid to be transported into or out of the central nervous system. The transport across the blood-brain barrier is a highly regulated process involving various carrier systems for nutrients like amino acids and glucose, as well as efflux transporters that remove xenobiotics and metabolites from the brain. nih.govtmc.edu The presence of OATs at this barrier indicates a role in the transport of small hydrophilic organic anions like 4-acetylaminohippuric acid. wikipedia.org

Placental Barrier: OAT1 and OAT4 are expressed in the placenta, indicating a mechanism by which 4-acetylaminohippuric acid could cross from maternal to fetal circulation or vice versa. wikipedia.orgbibliotekanauki.plnih.gov

Modulation and Regulation of 4-Acetylaminohippuric Acid Transport

The efficiency of 4-acetylaminohippuric acid transport is not static; it is subject to modulation by various substances and regulated by complex cellular mechanisms that control the expression and function of its transporters.

Inhibition Kinetics by Structural Analogues and Competitive Ligands

As a substrate of OAT1 and OAT3, the transport of 4-acetylaminohippuric acid can be inhibited by a wide range of compounds that also interact with these transporters. solvobiotech.com This inhibition can be competitive, where the inhibitor and substrate vie for the same binding site, or noncompetitive. oup.comnih.gov The classical inhibitor of OAT1 and OAT3 is probenecid, which is also a substrate. solvobiotech.comacs.org Numerous other drugs, toxins, and natural compounds have been identified as inhibitors. nih.govoup.com For instance, co-administration of nonsteroidal anti-inflammatory drugs (NSAIDs) can inhibit the renal secretion of OAT substrates. acs.org

Several natural compounds, particularly flavonoids, have been shown to be potent inhibitors of OAT1 and OAT3. nih.gov Computational modeling combined with in vitro screening has helped identify and characterize these inhibitors. oup.comnih.gov

Table 1: Selected Inhibitors of OAT1 and OAT3

| Inhibitor | Transporter | Inhibition Constant (IC₅₀ / Kᵢ) | Type of Inhibition |

|---|---|---|---|

| Drugs | |||

| Probenecid | hOAT1, hOAT3 | - | Competitive |

| Indomethacin | rat Mrp2 | Kₘ = 26.3 µM (in presence) | - |

| Diclofenac-Glu | OAT3 | IC₅₀ = 3.17 µM | - |

| Tranilast | OAT3 | - | - |

| Cyazofamid | OAT1 | IC₅₀ = 17.3 µM | - |

| 4'-hydroxy Trazodone | OAT3 | Kᵢ = 16.9 µM | - |

| Pradigastat | OAT3 | IC₅₀ = 0.973 µM | - |

| Natural Compounds | |||

| Wedelolactone | OAT1, OAT3 | IC₅₀ < 10 µM | - |

| Wogonin | OAT1, OAT3 | IC₅₀ < 10 µM | - |

| (-)-Epigallocatechin-3-gallate (EGCG) | hOAT1 | Kᵢ = 334 ± 58 µM | Mixed-type |

| (-)-Epigallocatechin-3-gallate (EGCG) | hOAT3 | Kᵢ = 162 ± 29 µM | Competitive |

| (-)-Epigallocatechin-3-gallate (EGCG) | rOat1 | Kᵢ = 595 ± 89 µM | Competitive |

| (-)-Epigallocatechin-3-gallate (EGCG) | rOat3 | Kᵢ = 56.5 ± 19.2 µM | Competitive |

| Galangin | OAT3 | IC₅₀ = 0.03 µM | - |

| Caffeic acid | OAT3 | IC₅₀ < 10 µM | - |

| Ursolic acid | OAT3 | IC₅₀ = 18.9 µM | - |

| 3-Oxo-16α-hydroxy-olean-12-en-28β-oic acid | OAT3 | IC₅₀ = 8.05 µM | Competitive |

Data compiled from sources: acs.orgnih.govmedchemexpress.commdpi.comresearchgate.net

Regulatory Factors Influencing Transporter Expression and Activity

The expression and activity of OAT1 and OAT3, the key transporters for 4-acetylaminohippuric acid, are tightly controlled at multiple levels, including transcriptional, translational, and post-translational modifications. wikipedia.org

Epigenetic and Transcriptional Regulation:

DNA Methylation: The tissue-specific expression of OAT1 and OAT3 is linked to the methylation patterns in their promoter regions. solvobiotech.commdpi.com Increased DNA methylation can repress the promoter activity of these transporters. mdpi.com

Histone Acetylation: Histone modification also plays a role. Inhibition of histone deacetylases (HDACs) can lead to an upregulation of OAT1 and OAT3 expression in renal cells. encyclopedia.pub Conversely, lower levels of histone acetylation are associated with the transcriptional repression of OAT2. mdpi.com

Nuclear Receptors: Several nuclear receptors act as transcription factors for OATs. mdpi.com Hepatocyte nuclear factors (HNF)-1α and HNF-4α up-regulate the promoter activity of OAT1 and OAT3. solvobiotech.commdpi.comencyclopedia.pub Other nuclear receptors like the liver X receptor (LXR) have been shown to decrease the expression of human OAT1. solvobiotech.commdpi.com

Regulation by Signaling Pathways:

Inflammatory Pathways: Inflammation can significantly impact OAT expression. The NF-κB pathway, activated by inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β), can directly bind to OAT gene promoters and induce transcription. encyclopedia.pubnih.gov The mitogen-activated protein kinase (MAPK) pathway is also involved in regulating OAT1 and OAT3 expression. encyclopedia.pubnih.gov

Growth Factors: Growth factors can modulate OAT expression. Epidermal growth factor (EGF) increases OAT1 and OAT3 expression via the extracellular signal-regulated kinase (ERK) pathway. nih.gov Similarly, Insulin-like growth factor 1 (IGF-1) can increase the expression of these transporters by activating the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. encyclopedia.pubnih.gov

Other Regulatory Molecules: MicroRNAs (miRNAs) can regulate OAT expression by binding to mRNA molecules, leading to their degradation or translational inhibition. mdpi.com Ubiquitination, a post-translational modification, is another regulatory mechanism where proteins like Nedd4-2 can target OATs for degradation. nih.gov

Enzymatic Interactions and Reaction Kinetics Involving 4 Acetylaminohippuric Acid

4-Acetylaminohippuric Acid as an Enzyme Substrate

Research into the enzymatic interactions of 4-acetylaminohippuric acid has primarily identified it as a substrate for specific hydrolases. The hydrolysis of this compound, which involves the cleavage of its amide bond, is a key reaction catalyzed by these enzymes.

Identification of Interacting Enzymes and Enzyme Families

The principal enzyme identified to interact with and hydrolyze N-acetylated amino acids like 4-acetylaminohippuric acid is hippurate hydrolase (EC 3.5.1.32). wikipedia.orgresearchgate.net This enzyme is a member of the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org Hippurate hydrolases are found in various bacteria, including Campylobacter jejuni and Pseudomonas putida. researchgate.netumin.jp

The hippurate hydrolase from Campylobacter jejuni is classified as a metallocarboxypeptidase and is placed within the M40 peptidase family. nih.govoup.com These enzymes are typically zinc-dependent metalloenzymes. nih.govoup.com The systematic name for this enzyme class is N-benzoylamino-acid amidohydrolase. wikipedia.org

Elucidation of Catalytic Mechanisms and Active Site Properties

The catalytic activity of hippurate hydrolase from C. jejuni is dependent on metal ions, specifically zinc. nih.govoup.com Studies have shown that the recombinant enzyme contains approximately two zinc ions per subunit, indicating it is a metalloenzyme. nih.govoup.com The enzyme's structure is a homotetramer, composed of four identical subunits. oup.comoup.com

The active site of hippurate hydrolase contains several conserved amino acid residues that are critical for its catalytic function and for binding the zinc ions. nih.govoup.com Site-directed mutagenesis studies on the C. jejuni enzyme have identified Asp(76), Aps(104), Glu(134), Glu(135), His(161), and His(356) as important for its catalytic activity. nih.govoup.com The enzyme exhibits optimal activity at a pH of 7.5 and a temperature of 50°C. nih.govoup.com Its activity is strongly inhibited by metallopeptidase inhibitors, confirming its classification. oup.com

Kinetic Parameters of Enzymatic Reactions

The kinetics of the hydrolysis of N-acylated amino acids by hippurate hydrolase have been investigated to understand its efficiency and substrate preferences.

Determination of Michaelis-Menten Parameters (KM, Vmax, kcat)

For the hippurate hydrolase from C. jejuni, kinetic parameters have been determined using various substrates. While specific data for 4-acetylaminohippuric acid is not extensively detailed in the provided search results, data for the closely related substrate, N-benzoylglycine (hippurate), is available. The KM value for the purified recombinant hippurate hydrolase towards N-benzoylglycine was determined to be 764 ± 57 µM. oup.com The catalytic constant (kcat) is calculated as the micromoles of product formed per micromole of enzyme per minute. oup.comoup.com

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by recombinant hippurate hydrolase from C. jejuni.

Table 1: Kinetic Parameters of Recombinant C. jejuni Hippurate Hydrolase

| Substrate | Relative Activity (%) | KM (µM) |

|---|---|---|

| N-Benzoylglycine (Hippurate) | 100 | 764 ± 57 oup.com |

| N-Benzoyl-L-alanine | 150 | Not Reported |

| N-Benzoyl-L-valine | 110 | Not Reported |

| N-Benzoyl-L-methionine | 100 | Not Reported |

Data adapted from studies on recombinant hippurate hydrolase from Campylobacter jejuni. researchgate.netoup.com

Analysis of Enzyme Efficiency and Substrate Specificity

The substrate specificity of hippurate hydrolase from C. jejuni indicates a preference for N-benzoyl-linked small aliphatic amino acids. nih.govoup.com It shows the highest activity with N-benzoyl-L-alanine, followed by N-benzoyl-L-valine and N-benzoylglycine. researchgate.net The enzyme does not effectively hydrolyze substrates for aminopeptidases or endopeptidases. researchgate.net This specificity suggests that the enzyme's active site is structured to accommodate N-acylated amino acids, with a particular preference for those with small, uncharged side chains at the P1' position. researchgate.net

Allosteric Regulation and Post-Translational Modifications of Interacting Enzymes

The current body of scientific literature does not provide specific details regarding the allosteric regulation or post-translational modifications of hippurate hydrolase in the context of its interaction with 4-acetylaminohippuric acid. While the enzyme is known to be a zinc-containing metalloprotein, which is a form of post-translational modification essential for its structure and function, further details on other modifications or allosteric control mechanisms are not well-documented in the available research. nih.govoup.com

Structure-Function Relationships in Enzyme-Substrate Complexes

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. The formation of the enzyme-substrate complex is the foundational step in enzymatic catalysis, where the substrate binds to the enzyme's active site. This binding event positions the substrate optimally for the chemical reaction, lowering the activation energy. The relationship between the specific structural features of the enzyme's active site and its catalytic function on a substrate like 4-Acetylaminohippuric acid can be elucidated by studying enzymes known to act on structurally similar molecules, such as hippurate hydrolase.

While direct crystallographic studies of a 4-Acetylaminohippuric acid-enzyme complex are not extensively documented in publicly available research, significant insights can be drawn from studies on homologous enzymes, particularly hippurate hydrolases (EC 3.5.1.32). These enzymes catalyze the hydrolysis of hippuric acid (N-benzoylglycine) into benzoic acid and glycine (B1666218), a reaction analogous to the potential hydrolysis of 4-Acetylaminohippuric acid. wikipedia.org Research into these enzymes, especially through site-directed mutagenesis and kinetic analysis, reveals critical structure-function relationships that define substrate specificity and catalytic efficiency.

The Role of the Active Site in Substrate Recognition

Hippurate hydrolases are typically metalloenzymes, often containing zinc ions that are crucial for their catalytic activity. nih.govoup.com The active site is a precisely shaped pocket that recognizes and binds substrates based on their size, charge, and hydrophobicity. Studies on the hippurate hydrolase from Campylobacter jejuni have shown that the enzyme exhibits a preference for N-acylated amino acids with small, aliphatic side chains, such as glycine and alanine (B10760859). oup.com It does not effectively hydrolyze substrates with larger or charged residues in the amino acid position, indicating that the binding pocket is sterically constrained. oup.com

This specificity suggests that for a substrate like 4-Acetylaminohippuric acid, both the N-acetyl group and the glycine moiety are critical for recognition and binding. The substitution of the larger benzoyl group (in hippuric acid) with a smaller acetyl group (in 4-Acetylaminohippuric acid) would alter the hydrophobic interactions within the active site, potentially influencing the binding affinity (K_m) and the maximum reaction rate (V_max).

Insights from Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme's active site. By substituting a single amino acid, researchers can observe the resulting effect on catalytic activity and substrate specificity, thereby mapping the structure-function relationship.

Key Catalytic Residues in Campylobacter jejuni Hippurate Hydrolase:

Research on the hippurate hydrolase from C. jejuni identified several amino acid residues as essential for its catalytic function through mutagenesis. nih.govoup.com Alignment with related enzymes and subsequent mutation confirmed that residues such as Asp76, Glu134, Glu135, and His356 are critical. oup.com The mutation of these residues leads to a significant loss of enzymatic activity, suggesting they are directly involved in the catalytic mechanism, likely by coordinating with the zinc ion cofactor and participating in the hydrolysis of the amide bond. nih.govoup.com

Modifying Substrate Specificity in Acetomicrobium mobile Hippurate Hydrolase:

A study on a hippurate hydrolase homolog (HhaseAm) from Acetomicrobium mobile demonstrated how a single amino acid change could enhance catalytic activity. umin.jp Based on structural modeling, the residue Tryptophan-171 (W171) was identified as being part of the active center. umin.jp Researchers predicted that its bulky side chain could limit substrate access. By substituting it with smaller amino acids, Alanine (A) or Glycine (G), they successfully altered the enzyme's kinetics. The W171G mutant, in particular, exhibited approximately double the specific activity towards hippuric acid compared to the wild-type enzyme. umin.jp This finding powerfully illustrates how modifying the steric environment of the active site directly impacts the enzyme's functional efficiency.

| Enzyme Variant | Key Mutation | Relative Specific Activity toward Hippuric Acid (%) | Inferred Structural Change |

|---|---|---|---|

| Wild-Type | W171 | 100 | Bulky residue in active site |

| W171A | Tryptophan → Alanine | ~100 | Reduced bulk in active site |

| W171G | Tryptophan → Glycine | ~200 | Significantly reduced bulk, potentially improving substrate access/turnover |

Data derived from research on HhaseAm, illustrating the principle of structure-function modification. umin.jp

Kinetic Parameters and Substrate Specificity

The relationship between an enzyme's structure and its function is quantified by kinetic parameters. The Michaelis constant (K_m) reflects the affinity of the enzyme for its substrate, while the catalytic constant (k_cat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Studies of C. jejuni hippurate hydrolase have determined these kinetic parameters for a variety of N-benzoyl amino acids. This data reveals the enzyme's structural preferences for binding and catalysis.

| Substrate | k_cat (min⁻¹) |

|---|---|

| N-Benzoyl-glycine (Hippuric Acid) | 1300 ± 100 |

| N-Benzoyl-L-alanine | 2400 ± 200 |

| N-Benzoyl-L-methionine | 1200 ± 100 |

| N-Benzoyl-L-glutamate | 180 ± 20 |

| N-Benzoyl-L-leucine | No Detectable Hydrolysis |

| N-Benzoyl-L-arginine | No Detectable Hydrolysis |

Kinetic data adapted from studies on C. jejuni hippurate hydrolase. oup.com k_cat is calculated as the µmol of product produced per µmol of enzyme per minute. oup.com

This data demonstrates that the enzyme's active site structure is highly selective. It accommodates small aliphatic residues like glycine and alanine well, but the larger size or charge of residues like leucine (B10760876) and arginine prevents effective binding and/or catalysis. oup.com This provides a clear framework for predicting how 4-Acetylaminohippuric acid, with its N-acetyl-glycine structure, would fit into this enzymatic paradigm. The smaller acetyl group, compared to the benzoyl group, would likely alter the binding interactions and thus the kinetic profile.

Advanced Research Methodologies and Experimental Platforms

Analytical Method Development and Validation for Research Purity and Quantification

The development and validation of analytical methods are fundamental to ensure the reliability and accuracy of research findings pertaining to 4-acetylaminohippuric acid. These methods are designed to be specific, sensitive, and robust for both qualitative and quantitative analyses.

Chromatographic techniques are central to the separation and quantification of 4-acetylaminohippuric acid from complex mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of polar organic compounds like 4-acetylaminohippuric acid. A sensitive and specific HPLC assay has been developed for the simultaneous determination of p-aminohippuric acid (PAH) and its acetylated metabolite, 4-acetylaminohippuric acid (aPAH), in human plasma and urine. This method typically employs a C18 reversed-phase column with UV detection at a wavelength of 254 nm. Sample preparation for plasma may involve protein precipitation with a solvent like acetonitrile, followed by evaporation and reconstitution in the mobile phase. Urine samples can often be analyzed after simple dilution with the mobile phase. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), are powerful tools for quantifying low levels of metabolites in biological fluids. nih.govbiorxiv.orgnih.gov While a specific UHPLC method for 4-acetylaminohippuric acid is not detailed in the provided search results, the principles of method development would involve optimizing the mobile phase composition, gradient elution, and column chemistry (e.g., C18) to achieve efficient separation and sensitive detection. nih.govbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic acids. However, due to the low volatility of compounds like 4-acetylaminohippuric acid, derivatization is typically required to convert the analyte into a more volatile form. researchgate.net Common derivatization procedures for related compounds like hippuric acid include methylation or silylation. researchgate.netnih.gov The derivatized sample is then introduced into the gas chromatograph for separation, followed by detection and identification by a mass spectrometer. nih.gov

The following table summarizes typical chromatographic conditions used for the analysis of hippuric acid and its derivatives, which can be adapted for 4-acetylaminohippuric acid.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Derivatization |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water or Buffer | UV (e.g., 254 nm) | Not typically required |

| UHPLC-MS/MS | C18 | Gradient of Acetonitrile/Water with formic acid | Tandem Mass Spectrometry | Not typically required |

| GC-MS | e.g., DB-17 | Helium | Mass Spectrometry | Required (e.g., silylation, methylation) |

Spectroscopic and mass spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of 4-acetylaminohippuric acid, as well as for its precise quantification.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. The exact mass of 4-acetylaminohippuric acid can be calculated from its molecular formula, C11H12N2O4, and confirmed by high-resolution mass spectrometry. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that can be used for definitive identification. hplc.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. scilit.comethernet.edu.et 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms in 4-acetylaminohippuric acid can be confirmed. While specific NMR data for 4-acetylaminohippuric acid is not provided in the search results, the spectra of the related compound hippuric acid can serve as a reference for the expected signals from the benzoyl and glycine (B1666218) moieties. researchgate.net

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose and generate reliable data. pfigueiredo.orgroutledge.comdemarcheiso17025.comdcvmn.org Key validation parameters, as defined by international guidelines, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). For a validated HPLC method for 4-acetylaminohippuric acid, the within-day and between-day coefficients of variation in plasma and urine were found to be ≤7.8%. nih.gov

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Detection Limit (LOD) and Quantification Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For the simultaneous determination of p-aminohippuric acid and 4-acetylaminohippuric acid by HPLC, the lower limits of quantification in plasma were reported to be 0.5 mg/l. nih.gov

The following table provides a summary of these validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte. |

| Accuracy | Closeness to the true value. | Recovery of 80-120% (may vary). |

| Precision | Agreement between repeated measurements. | RSD ≤ 15% (may vary based on concentration). |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. |

| Robustness | Resistance to small changes in method parameters. | No significant change in results with minor variations. |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

In Vitro Experimental Models

In vitro experimental models are essential for investigating the cellular and molecular mechanisms of action of 4-acetylaminohippuric acid without the complexities of a whole organism.

Mammalian cell lines are widely used to study the transport and metabolism of xenobiotics. For a compound like 4-acetylaminohippuric acid, which is structurally related to the renal probe p-aminohippuric acid, cell lines expressing relevant transporters are of particular interest.

Human Colon Adenocarcinoma (Caco-2) Cells: These cells differentiate into a polarized monolayer of enterocyte-like cells and are a well-established model for studying intestinal drug absorption and transport. sigmaaldrich.comfrontiersin.orgmdpi.com Studies with the related compound p-aminohippuric acid (PAH) in Caco-2 cells have demonstrated vectorial transport, indicating the involvement of specific transporters on the apical and basolateral membranes. nih.gov Similar experimental setups could be employed to investigate the intestinal transport characteristics of 4-acetylaminohippuric acid.

Renal Proximal Tubule Epithelial Cells: Since hippurates are actively secreted in the kidneys, cell lines derived from the renal proximal tubule are crucial for studying the transport of 4-acetylaminohippuric acid. nih.govresearchgate.netmdpi.com These cells express a variety of organic anion transporters (OATs) that are responsible for the secretion of compounds like PAH from the blood into the urine. youtube.comyoutube.commdpi.com Investigating the interaction of 4-acetylaminohippuric acid with these transporters in cultured renal cells can provide insights into its renal clearance mechanisms.

Microbial Cultures: The gut microbiota can play a significant role in the metabolism of various compounds. nih.gov Incubating 4-acetylaminohippuric acid with representative microbial cultures from the human gut can help determine if it undergoes further metabolism by these microorganisms.

Isolated organ perfusion systems, particularly the isolated perfused kidney, provide an ex vivo model that bridges the gap between cell culture studies and whole-animal experiments. nih.govnih.gov This system allows for the study of organ-level physiology and drug disposition in a controlled environment. For a compound like 4-acetylaminohippuric acid, an isolated perfused rat kidney model would be highly valuable for investigating its renal handling, including filtration, secretion, and reabsorption, without the influence of systemic factors. nih.gov The model allows for the direct measurement of the compound in the perfusate and urine, enabling the calculation of key renal clearance parameters.

In Silico and Computational Modeling

In silico and computational modeling have become indispensable tools in modern biological research, allowing for the simulation and prediction of complex biochemical processes. These methods provide insights that can be difficult to obtain through experimental approaches alone. For 4-Acetylaminohippuric acid, computational models can be employed to explore its interactions with proteins, model its transport across biological membranes, predict its position within enzyme active sites, and understand its role within larger metabolic networks.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique can provide a detailed view of the conformational changes and energetic landscape of a compound like 4-Acetylaminohippuric acid when it interacts with a biological target, such as a transport protein or an enzyme. researchgate.net The simulation process involves calculating the forces between atoms and using these forces to simulate the dynamic behavior of the system. nih.gov By running simulations for extended periods (e.g., nanoseconds to microseconds), researchers can observe the stability of the compound-protein complex, identify key amino acid residues involved in the interaction, and calculate binding energies. researchgate.net These simulations are valuable for understanding the mechanism of action at an atomic level. mdpi.com

Below is a table representing hypothetical results from an MD simulation of 4-Acetylaminohippuric acid with a putative transporter protein.

| Simulation Parameter | Description | Hypothetical Value |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation | 200 ns |

| RMSD (Protein Backbone) | Root Mean Square Deviation, measures the stability of the protein structure | 0.25 nm |

| RMSD (Ligand) | Root Mean Square Deviation, measures the stability of the compound's position | 0.15 nm |

| Binding Free Energy (MM/GBSA) | Calculated energy of binding between the compound and the protein | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids forming significant bonds (e.g., hydrogen bonds) with the compound | Arg124, Gln282, Tyr350 |

Mixture theory provides a sophisticated mathematical framework for describing the behavior of multicomponent systems, such as the transport of solutes across a biological membrane. nih.gov This approach models the interactions between various constituents (e.g., water, ions, and organic molecules like 4-Acetylaminohippuric acid) and can be used to formulate governing equations for transport processes. nih.gov Unlike simpler models, mixture theory accounts for momentum exchange between different components, allowing it to describe both passive and active transport mechanisms. nih.gov By applying this theory, one could develop a comprehensive model for the flux of 4-Acetylaminohippuric acid across a cell membrane, considering the influence of electrochemical gradients, solvent drag, and interactions with membrane transporters.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to form a stable complex. nih.gov This method is widely used to predict the binding mode of a substrate, such as 4-Acetylaminohippuric acid, within the active site of an enzyme. mdpi.com Docking algorithms sample a large number of possible orientations and conformations of the ligand within the binding site and score them based on factors like steric hindrance and intermolecular forces. The results can identify the most likely binding pose and predict the binding affinity. mdpi.com This information is crucial for understanding the catalytic mechanism of an enzyme and for predicting whether a compound will act as a substrate or an inhibitor. nih.gov

The following table shows hypothetical docking results for 4-Acetylaminohippuric acid with a target enzyme.

| Parameter | Description | Hypothetical Result |

|---|---|---|

| Target Enzyme | The enzyme being studied for interaction | N-acetyltransferase XYZ |

| Docking Score | A score representing the predicted binding affinity (more negative is better) | -7.9 kcal/mol |

| Predicted Inhibition Constant (Ki) | The predicted concentration required to produce half-maximum inhibition | 25 µM |

| Key Interacting Residues | Amino acids in the active site predicted to interact with the compound | His108, Ser215, Trp240 |

| Type of Interaction | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic) | Hydrogen bond with Ser215; Pi-stacking with Trp240 |

Biochemical pathway reconstruction is a process that uses genomic and experimental data to assemble a comprehensive map of an organism's metabolic network. nih.gov This network consists of all known metabolic reactions and the enzymes that catalyze them. Once a network is reconstructed, Flux Balance Analysis (FBA) can be applied. FBA is a mathematical technique used to predict the flow of metabolites (fluxes) through the network under specific conditions. While often applied to entire organisms, this approach can also be used to investigate the metabolism of a specific compound. researchgate.net To study 4-Acetylaminohippuric acid, one could integrate its known or predicted enzymatic reactions into a human metabolic model. FBA could then be used to predict its metabolic fate—whether it is degraded, converted into other molecules, or excreted—and to understand how its presence might alter the fluxes through central metabolic pathways, such as the Krebs cycle or amino acid metabolism. nih.govmdpi.com

Broader Biochemical and Biological Implications

Role in Organic Anion Homeostasis and Detoxification Processes

The body's detoxification processes are generally categorized into Phase I and Phase II reactions. nih.govaskthescientists.com Phase I involves the chemical modification of substances, often by cytochrome P450 enzymes, to introduce reactive functional groups. nih.gov Phase II, or conjugation, involves adding water-soluble moieties to these groups to facilitate excretion. nih.govaskthescientists.com 4-Acetylaminohippuric acid is a product of Phase II detoxification. Its formation involves the conjugation of its precursor, p-aminobenzoic acid, with the amino acid glycine (B1666218), followed by N-acetylation. nih.gov This pathway transforms a potentially harmful xenobiotic into a water-soluble compound that can be efficiently eliminated.

This elimination is mediated by a specialized group of proteins known as Organic Anion Transporters (OATs), which are part of the SLC22 solute carrier family. nih.govproteopedia.org These transporters are located on the membranes of cells in barrier tissues like the kidney, where they are responsible for taking up organic anions from the blood for secretion into the urine. nih.gov The precursor to 4-acetylaminohippuric acid, p-aminohippuric acid (PAH), is a classic substrate for the OAT system and is used clinically to measure renal plasma flow. chemicalbook.comnih.gov The efficient transport and subsequent excretion of these conjugated anions are fundamental to preventing the accumulation of toxic substances and maintaining the homeostatic balance of organic anions.

Comparative Biochemical Studies Across Organisms

The metabolism and excretion of aminohippuric acid derivatives show notable variations across different species. In humans, the metabolic fate of p-aminohippuric acid (PAH) depends on the route of administration. When administered orally, PAH is metabolized into several compounds found in the urine, including p-aminobenzoic acid, p-acetylaminobenzoic acid, 4-acetylaminohippuric acid, and p-acetylaminobenzoylglucuronic acid. nih.gov However, when given intravenously, only unchanged PAH and 4-acetylaminohippuric acid are excreted, indicating that the acetylation process is a key metabolic step for the parent compound in humans. nih.gov

Comparative studies on the excretion of the precursor, 4-aminohippuric acid, reveal differences in handling among various animal species. The biliary excretion, a route of elimination for many xenobiotics, varies significantly.

| Species | % of Dose Excreted in Bile (3 hours) |

|---|---|

| Rat | 3.3 |

| Guinea Pig | 6.7 |

| Rabbit | 3.0 |

| Dog | 3.4 |

| Cat | 0.7 |

| Hen | 0.5 |

Table 1: Biliary Excretion of 4-Aminohippuric Acid in Different Species. Data shows the percentage of the administered dose excreted in the bile over a 3-hour period. nih.gov

These differences highlight species-specific variations in the activity and preference of metabolic enzymes and transport proteins involved in the disposition of these compounds. General metabolic processes, such as the synthesis of fatty acids from acetyl-Coenzyme A, are common across mammals, but the specific pathways for xenobiotic metabolism can differ significantly. scielo.org.mx For instance, ruminants have a distinct digestive and metabolic system adapted to their diet, which influences how they process various compounds compared to monogastric animals. scielo.org.mx

The primary pathways responsible for the transport of 4-acetylaminohippuric acid and its precursors are highly conserved evolutionarily. The transporters belong to the SLC22 family, which includes OATs, Organic Cation Transporters (OCTs), and Organic Carnitine Transporters (OCTNs). nih.govnih.gov Phylogenetic analysis suggests that this family is ancient, with origins dating back over 450 million years. nih.gov This deep evolutionary history underscores the fundamental importance of these transporters in handling a wide range of endogenous metabolites, signaling molecules, and environmental toxins. nih.gov

The OAT subfamily, which is critical for the renal secretion of compounds like p-aminohippuric acid, demonstrates significant conservation in structure and function. nih.gov OATs are members of the Major Facilitator Superfamily (MFS), a large and diverse group of membrane transporters found in all domains of life. proteopedia.org Specific regions within the OAT proteins, such as the first extracellular domain and certain transmembrane domains, are highly conserved. nih.gov Mutations in these conserved regions have been linked to diseases and altered drug handling, confirming their functional importance. nih.gov The conservation of these transport systems across diverse species, from invertebrates to mammals, indicates a long-standing and crucial role in detoxification and the maintenance of homeostasis. nih.govresearchgate.net

Interactions with Other Endogenous and Exogenous Biomolecules (Beyond direct enzymatic or transport interactions)

The interactions of 4-acetylaminohippuric acid with other biomolecules are primarily centered on competition for shared transport pathways. As an organic anion, it is a substrate for the OAT system, which transports a vast array of structurally diverse compounds. This leads to competitive interactions with other endogenous and exogenous molecules that are also handled by these transporters.

The precursor, p-aminohippuric acid (PAH), is a well-documented competitive inhibitor of OATs. nih.gov For example, PAH can significantly suppress the uptake of the uremic toxin p-cresyl sulfate (B86663) by OATs, demonstrating direct competition for the transporter's binding site. nih.gov Similarly, the transport of PAH can be inhibited by other organic anions, including endogenous mercapturic acids, which are products of glutathione (B108866) conjugation. drugbank.com This indicates that various detoxification pathways converge on the same set of renal transporters for final elimination, creating a potential for competitive interactions.

These interactions are significant in toxicology and pharmacology. The co-administration of multiple drugs or the presence of high levels of certain endogenous metabolites can lead to competition for OAT-mediated secretion, potentially altering the clearance and plasma concentration of these substances. The substrates for these transporters include not only toxins and drug metabolites but also endogenous molecules like estrone (B1671321) sulfate and prostaglandins. proteopedia.org Therefore, high concentrations of a compound like 4-acetylaminohippuric acid or its precursor could, in principle, affect the transport and homeostasis of these other important biomolecules by competing for shared renal clearance pathways.

Conclusion and Future Research Perspectives

Summary of Current Understanding in 4-Acetylaminohippuric Acid Research

4-Acetylaminohippuric acid, also known as N-acetyl-p-aminohippuric acid or PAAHA, is primarily recognized as a metabolite of p-aminohippuric acid (PAH). pharmacompass.comnih.gov Its formation occurs through the acetylation of PAH. pharmacompass.com When PAH is administered orally, it is metabolized into several compounds, including 4-acetylaminohippuric acid. nih.gov However, when administered intravenously, only 4-acetylaminohippuric acid and unchanged PAH are excreted. nih.gov This compound belongs to the class of organic compounds known as acylaminobenzoic acids and their derivatives. chemfont.ca

Research has utilized 4-acetylaminohippuric acid in the context of renal and hepatic function studies. In renal physiology, it has been mentioned in studies alongside PAH, a substance used to measure renal plasma flow and the secretory capacity of the proximal tubules. nih.govjci.org For instance, concentration-dependent renal clearance of PAH has been observed, indicating saturation of the anionic secretory pathway at higher plasma concentrations. nih.gov In hepatic studies, the hippurate ratio, which involves the glycine (B1666218) conjugation of a related compound, has been evaluated as a preoperative indicator of functional hepatic reserve in cirrhotic patients undergoing resection. nih.gov

The metabolism of 4-acetylaminohippuric acid has been noted to be influenced by the intestinal microflora. wiley.com Furthermore, studies in dairy cows have confirmed the hepatic acetylation of PAH to 4-acetylaminohippuric acid, which has implications for accurately measuring hepatic nutrient fluxes in nutrition studies. researchgate.net Deacetylation steps are sometimes required in analytical methods to accurately determine PAH concentrations due to this metabolic conversion. researchgate.net

| Property | Value/Description | Source |

| Common Name | 4-Acetylaminohippuric acid | chemfont.ca |

| Synonyms | N-acetyl-p-aminohippuric acid, PAAHA | chemfont.ca |

| Chemical Class | Acylaminobenzoic acid and derivatives | chemfont.ca |

| Metabolic Precursor | p-Aminohippuric acid (PAH) | pharmacompass.comnih.gov |

| Primary Route of Formation | Acetylation of PAH | pharmacompass.com |

Unresolved Questions and Knowledge Gaps in its Biochemistry

Despite its identification as a metabolite, a comprehensive understanding of the biochemical pathways involving 4-acetylaminohippuric acid remains limited. A literature review indicates that relatively few articles have been published specifically on this compound, suggesting it is an understudied area of metabolism. chemfont.ca

Key unresolved questions include:

Specific Enzymology: The specific enzymes responsible for the acetylation of PAH to 4-acetylaminohippuric acid in various tissues (e.g., liver, kidney) are not fully characterized. While acetylation is a common metabolic reaction, the precise catalysts for this specific substrate need to be identified.

Physiological Role: The physiological or pathophysiological significance of 4-acetylaminohippuric acid is not well understood. It is primarily viewed as a metabolite of PAH, but whether it possesses any intrinsic biological activity or serves as a biomarker for specific physiological states beyond PAH metabolism is unknown.

Transporter Interactions: While the transport of its precursor, PAH, is well-studied in the context of renal anion transporters, the specific interactions of 4-acetylaminohippuric acid with these and other transporters are not clearly defined. One study noted that it did not significantly inhibit the uptake of benzylpenicillin in rat hepatocytes, suggesting it may not be a potent inhibitor of at least one hepatic transport system. oup.com However, a broader investigation into its transporter-mediated disposition is lacking.

Complete Metabolic Fate: The complete metabolic fate of 4-acetylaminohippuric acid itself is not fully elucidated. Whether it undergoes further metabolism or is solely excreted unchanged is an area requiring further investigation.

Emerging Methodologies and Approaches for Deeper Understanding

Advancements in analytical and experimental techniques offer new avenues to explore the biochemistry of 4-acetylaminohippuric acid.

Metabolomics: Modern metabolomics platforms, utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify and quantify 4-acetylaminohippuric acid and its related metabolites in various biological samples. These approaches can help to map its metabolic network and identify previously unknown biochemical connections. mdpi.comlibretexts.org